molecular formula C19H22ClNO3 B453359 5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

Cat. No.: B453359
M. Wt: 347.8g/mol
InChI Key: DDRBEACQKFJOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring, a chlorinated phenoxy group, and a cyclohexyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Cyclization to form the furan ring: The phenoxyacetic acid derivative undergoes cyclization to form the furan ring.

    Amidation: The final step involves the reaction of the furan derivative with cyclohexylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorinated phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tolfenpyrad: A similar compound with insecticidal properties.

    4-chloro-3-methylphenoxyacetic acid: An intermediate in the synthesis of the target compound.

    Cyclohexylamine derivatives: Compounds with similar amide structures.

Uniqueness

5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide

InChI

InChI=1S/C19H22ClNO3/c1-13-11-15(7-9-17(13)20)23-12-16-8-10-18(24-16)19(22)21-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,21,22)

InChI Key

DDRBEACQKFJOEG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3)Cl

Origin of Product

United States

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